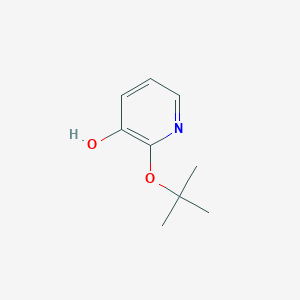

2-(Tert-butoxy)pyridin-3-ol

Description

2-(Tert-butoxy)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a bulky tert-butoxy group at position 2. The tert-butoxy substituent (C(CH₃)₃O) imparts steric hindrance and hydrophobic characteristics, influencing its chemical reactivity, solubility, and stability.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXQQKOPAZBPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)pyridin-3-ol typically involves the reaction of pyridine derivatives with tert-butyl alcohol under specific conditions. One common method is the alkylation of pyridin-3-ol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-(tert-butoxy)pyridin-3-ol, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit bacterial growth and have potential as antibacterial agents. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in the development of new antibiotics .

1.2 Anticancer Potential

Pyridine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis pathways. Such compounds are often evaluated using MTT assays to determine their cytotoxic effects on various cancer cell lines, showing promise as lead compounds in cancer therapy .

Organic Synthesis

2.1 Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This property is particularly useful in synthesizing more complex organic molecules and pharmaceuticals.

2.2 Protecting Group Applications

The tert-butoxy group in this compound can act as a protecting group for alcohols during multi-step syntheses. This characteristic is crucial for maintaining the integrity of sensitive functional groups throughout synthetic pathways .

Agricultural Chemistry

3.1 Agrochemical Development

The compound has potential applications in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides or pesticides. The biological activity of pyridine derivatives can be harnessed to create effective agricultural products that target specific pests or diseases without harming beneficial organisms.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The tert-butoxy group distinguishes 2-(Tert-butoxy)pyridin-3-ol from analogs with smaller or more polar substituents. Key structural comparisons include:

Key Observations :

Chemical Reactivity and Stability

- Steric Effects: The tert-butoxy group in this compound likely reduces nucleophilic substitution or electrophilic aromatic substitution at position 2 due to steric hindrance. In contrast, 2-aminopyridin-3-ol (with -NH₂) undergoes reactions like acylation or diazotization .

- Protecting Group Utility : The tert-butoxy group may act as a protective moiety for the hydroxyl group at position 3, similar to tert-butyldimethylsilyl (TBS) groups in other pyridine derivatives .

- Acid Sensitivity : Tert-butoxy ethers are typically cleaved under strong acidic conditions, whereas methoxy or bromo groups are more resistant .

Solubility and Physicochemical Properties

- Hydrophobicity : The tert-butyl group reduces water solubility compared to hydrophilic analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-3-ol, which has a polar hydroxypropyl chain .

- Hydrogen Bonding : The hydroxyl group at position 3 enables hydrogen bonding, but the bulky tert-butoxy group may limit intermolecular interactions, affecting crystallinity.

Biological Activity

Overview

2-(Tert-butoxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the tert-butoxy group enhances the compound's lipophilicity and stability, which may contribute to its efficacy in various biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to penetrate cell membranes effectively, enabling it to interact with enzymes and receptors involved in critical biological pathways.

- Enzyme Interaction : It has been reported that this compound can inhibit certain enzymes, thereby modulating metabolic pathways that are crucial for cellular function.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by disrupting DNA synthesis and affecting cell survival signaling pathways.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Antitumor | Induces apoptosis in cancer cell lines; inhibits DNA synthesis. |

| Antimicrobial | Exhibits selective activity against certain pathogens without affecting host cells. |

| Enzyme Inhibition | Modulates activity of key metabolic enzymes, influencing cellular metabolism. |

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis at concentrations below 10 μM. The mechanism involved disruption of the cell cycle and induction of caspase-mediated apoptosis pathways .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated selective inhibition against Chlamydia trachomatis, a common sexually transmitted bacterium. The compound was effective in reducing bacterial load without significant toxicity to host cells, suggesting a promising avenue for developing targeted therapies against chlamydial infections .

Enzyme Inhibition Studies

Research has highlighted the compound's role as an inhibitor of specific kinases involved in cancer progression. It was found to selectively inhibit the activity of certain kinases associated with tumor growth while sparing normal cellular functions, indicating a favorable therapeutic index for potential drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.